Bromotrimethylsilane

Conjugate Addition Silylation Reaction Optimization

Bromotrimethylsilane (TMSBr) is the reagent of choice for the McKenna reaction, enabling high-yield (66–95%) phosphonate deprotection in nucleotide analog synthesis. Its unique polarized Si–Br bond drives stereoselective glycosyl bromide formation, diastereoselective lignin ether cleavage (95% anti), and catalytic biomass valorization—capabilities unmatched by TMSCl or TMSI. Choose verified high-purity specs for reliable, scalable process chemistry.

Molecular Formula C3H9BrSi
Molecular Weight 153.09 g/mol
CAS No. 2857-97-8
Cat. No. B050905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromotrimethylsilane
CAS2857-97-8
SynonymsNSC 139857;  Trimethylbromosilane;  Trimethylsilicon Bromide;  Trimethylsilyl Bromide;  TMS Bromide;  TMSBr
Molecular FormulaC3H9BrSi
Molecular Weight153.09 g/mol
Structural Identifiers
SMILESC[Si](C)(C)Br
InChIInChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3
InChIKeyIYYIVELXUANFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromotrimethylsilane CAS 2857-97-8: Procurement-Focused Technical Baseline


Bromotrimethylsilane (CAS 2857-97-8), also referred to as trimethylsilyl bromide, TMBS, or TMSBr, is a volatile organosilicon compound (C₃H₉BrSi, MW 153.09) with a boiling point of 79 °C, density of 1.16 g/mL at 25 °C, and refractive index n20/D 1.424 . This reagent is characterized by a highly polarized silicon-bromine bond , which underpins its role as a potent silylating agent and an electrophilic bromine source. It is soluble in common aprotic organic solvents such as chloroform, dichloromethane, and acetonitrile but reacts vigorously with water and protic solvents, generating hydrogen bromide (HBr) [1]. In the landscape of trimethylsilyl (TMS) reagents, TMSBr occupies a distinct middle-ground in terms of reactivity and application profile.

Bromotrimethylsilane Procurement: Why TMSCl and TMSI Are Not Direct Drop-In Replacements


The substitution of bromotrimethylsilane with other trimethylsilyl halides (TMS-Cl, TMS-I) or alternative silylating agents (TMS-OTf, BSTFA) is generally not feasible without significant re-optimization of reaction conditions and acceptance of altered product profiles. The relative strength of the Si-X bond dictates both reaction kinetics and thermodynamic driving force. TMSCl is often insufficiently reactive for challenging substrates, frequently requiring auxiliary activators or prolonged reaction times , whereas TMSI is extremely reactive but suffers from poor photolytic stability and a propensity for undesired side reactions, including over-reduction or decomposition . Furthermore, in applications such as the McKenna reaction for phosphonate deprotection, TMSBr is uniquely established as the reagent of choice; deviation to TMSCl or TMSI leads to incomplete conversion or complex byproduct formation due to differences in halide leaving group ability and silylation efficiency [1]. The following quantitative evidence demonstrates where TMSBr provides a verifiable and differentiated performance profile compared to these in-class alternatives.

Bromotrimethylsilane (2857-97-8) Comparator Evidence: Quantitative Differentiation vs. TMSCl and TMSI


Silylation Reaction Yield and Efficiency: TMSBr vs. TMSCl in Conjugate Addition

In a comparative study of silylation additives for conjugate addition reactions, the use of TMSBr resulted in markedly higher isolated yields compared to TMSCl under otherwise identical conditions. For a specific model substrate, TMSBr provided an isolated yield of 46%, whereas the corresponding reaction using TMSCl yielded no detectable product (0%) [1]. Furthermore, when used as a mediator in transesterification and halogenation, TMSBr facilitates the solvent-free conversion of glycerol to bromohydrins with very good yields, a transformation for which TMSCl is not an effective reagent due to insufficient halide nucleophilicity and leaving group ability [2].

Conjugate Addition Silylation Reaction Optimization

Reactivity and Photolytic Stability Trade-off: TMSBr vs. TMSI in Silylation

According to technical data from a leading silicone reagent manufacturer, Trimethylbromosilane (TMSBr) is positioned as an intermediate in the reactivity spectrum of trimethylsilyl halides. It is explicitly noted as 'Less reactive, but more photolytically stable than Trimethyliodosilane (TMIS/TMSI)' . While TMSI is described as an 'Extremely reactive silylating agent' , its extreme sensitivity to light and rapid degradation can lead to inconsistent reaction outcomes and challenging storage requirements in an industrial or procurement setting .

Silylation Reagent Stability Reactivity Profile

Stereoselectivity in Ether Cleavage: High Diastereoselectivity of TMSBr in Lignin Model Compounds

In the selective cleavage of lignin model benzyl 1,2-diaryl ether compounds, bromotrimethylsilane demonstrates a high degree of stereocontrol that is a direct function of the reagent's electrophilic character. For anti-isomer substrates, the reaction with TMSBr proceeds with a high diastereoselectivity of approximately 95% (ca. 95%) to produce the corresponding anti-bromides [1]. This level of stereochemical fidelity is notably higher than what is observed for syn-isomers under the same conditions (which show notably lower stereoselectivity with marginal inversion) [1]. While this specific transformation is not typically performed with TMSCl or TMSI (as they are either too weak or too reactive/light-sensitive for this controlled cleavage), this data highlights the unique capacity of TMSBr to act as a mild yet stereodiscriminating electrophile.

Lignin Degradation Stereoselective Cleavage Biomass Valorization

Phosphonate Deprotection (McKenna Reaction): Established TMSBr Efficiency Range

Bromotrimethylsilane is the gold standard reagent for the McKenna reaction, a critical step in the synthesis of antiviral drugs like Tenofovir and Adefovir . In this methodology, TMSBr converts dialkyl phosphonate esters into bis(trimethylsilyl) esters, which are subsequently hydrolyzed to the target phosphonic acids [1]. A survey of the synthetic literature indicates that TMSBr-mediated deprotections in this class routinely proceed with isolated yields in the range of 66–95% [2]. In contrast, the use of TMSCl in this specific context is not reported as effective without in situ conversion (e.g., via LiBr exchange), as the Si-Cl bond lacks sufficient electrophilicity to drive the transformation to completion, while TMSI often introduces side reactions due to its high reactivity and redox potential [1].

Antiviral Synthesis Phosphonate Deprotection McKenna Reaction

Carbohydrate Activation: Exclusive Cleavage Profile of 1,6-Anhydro Sugars by TMSBr

In carbohydrate chemistry, the selective opening of 1,6-anhydro bridges to generate glycosyl donors is a critical transformation. TMSBr is uniquely effective in cleaving 1,6-anhydro-β-D-glucopyranose derivatives to yield the corresponding α-D-glucopyranosyl bromides in a stereoselective manner [1]. The reaction of 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-glucopyranose with TMSBr cleanly yields 2,3,4-tri-O-benzyl-6-O-trimethylsilyl-α-D-glucopyranosyl bromide [1]. This dual-action reagent (acting as both an electrophilic activator and a silylating agent) is essential for this specific ring-opening. The direct use of TMSCl under these conditions is known to be completely unreactive toward the robust 1,6-anhydro system, while TMSI is too aggressive and leads to complex mixtures of decomposition and over-halogenation [2].

Glycosylation Carbohydrate Synthesis Anhydro Sugar Opening

Bromotrimethylsilane 2857-97-8: Evidence-Based Application Scenarios for Sourcing and Process Selection


Pharmaceutical Process Chemistry: Phosphonate Prodrug Deprotection (McKenna Reaction)

As established in Section 3 (Evidence Item 4), TMSBr is the cornerstone reagent for the McKenna reaction. This makes it the reagent of choice for the large-scale synthesis of nucleotide analogs such as Tenofovir and Adefovir . Procurement of TMSBr is justified when the synthetic route requires the mild, high-yielding (66–95%) [1] conversion of a phosphonate diester to the corresponding phosphonic acid, particularly where functional group tolerance and minimization of side reactions (a common issue with TMSI) are critical to maintain purity profiles.

Specialty Chemical and Biofuel Byproduct Valorization: Synthesis of Bromohydrins

Based on the efficiency of TMSBr in glycerol conversion detailed in Section 3 (Evidence Item 1), this reagent is ideal for processes targeting the solvent-free conversion of crude glycerol (a major biodiesel waste stream) into valuable α-monobromohydrin or α,γ-dibromohydrin [2]. This application leverages the unique ability of TMSBr to act as both a halogenating agent and a transesterification catalyst, a dual function not offered by TMSCl or TMSI, thereby enabling a cost-effective valorization pathway.

Academic and Industrial Carbohydrate Synthesis: Activation of 1,6-Anhydro Donors

In complex oligosaccharide assembly, TMSBr provides a distinct synthetic advantage by enabling the stereoselective opening of 1,6-anhydro sugar precursors to generate α-glycosyl bromides (Section 3, Evidence Item 5) [3]. Research and development groups working on the synthesis of bacterial antigens or glycosylated natural products should prioritize TMSBr when their route passes through a stable 1,6-anhydro intermediate, as alternative silyl halides either fail to react (TMSCl) or degrade the sensitive sugar core (TMSI).

Biomass Deconstruction and Lignin Model Studies: Stereoselective Ether Cleavage

For analytical and preparative studies focused on lignin valorization, the high diastereoselectivity (ca. 95% for anti-isomers) of TMSBr in cleaving benzyl 1,2-diaryl ether linkages is a critical differentiator (Section 3, Evidence Item 3) [4]. Procurement of TMSBr is essential for chemists investigating the structure of lignin-carbohydrate complexes or developing mild methods for lignin depolymerization, where preserving stereochemical information is necessary for downstream analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromotrimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.